molecular formula C5H7IN4 B1356948 5-碘-6-甲基嘧啶-2,4-二胺 CAS No. 189810-94-4

5-碘-6-甲基嘧啶-2,4-二胺

货号 B1356948
CAS 编号: 189810-94-4
分子量: 250.04 g/mol
InChI 键: QMUTWHHZQHROTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 189810-94-4 . It has a molecular weight of 250.04 and its IUPAC name is 5-iodo-6-methyl-2,4-pyrimidinediamine .


Synthesis Analysis

The synthesis of 2,4-diamino-5-iodo-6-methylpyrimidine involves the reaction of 2,4-diamino-6-methylpyrimidine with iodine monochloride in glacial acetic acid . The reaction mixture is stirred at ambient temperature for about 18 hours, then diluted with water and made basic with 10% aqueous sodium hydroxide . The mixture is then extracted with ethyl acetate, and the organic layer is dried with sodium sulfate and filtered . The filtrate is concentrated under reduced pressure, yielding 2,4-diamino-5-iodo-6-methylpyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Iodo-6-methylpyrimidine-2,4-diamine is represented by the linear formula C5H7IN4 . The InChI code for this compound is 1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) .


Physical And Chemical Properties Analysis

5-Iodo-6-methylpyrimidine-2,4-diamine is a solid compound . It has a melting point of 150 - 152 C .

科学研究应用

TLR8激动活性

5-碘-6-甲基嘧啶-2,4-二胺表现出显著的生物活性,作为Toll样受体-8(TLR8)激动剂。这种化合物已被确认为通过激活TLR8而诱导1型辅助T细胞的有效诱导剂。它诱导了一种有利于免疫应答的独特细胞因子谱,特别是通过增强干扰素-γ(IFN-γ)和白细胞介素-12(IL-12)的产生,同时保持较低水平的促炎细胞因子,如IL-1β、IL-6和IL-8。这表明由于其调节免疫应答的能力,这种化合物可能在免疫疗法或疫苗开发中具有潜在应用(Beesu et al., 2016)

安全和危害

The safety information for 5-Iodo-6-methylpyrimidine-2,4-diamine indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H312, and H332 . The precautionary statements for this compound include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

属性

IUPAC Name

5-iodo-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUTWHHZQHROTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578906
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methylpyrimidine-2,4-diamine

CAS RN

189810-94-4
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.0 grams (0.064 mole) of 2,4-diamino-6-methylpyrimidine in 30 mL of glacial acetic acid is stirred, and a solution of 13.5 grams (0.083 mole) of iodine monochloride in 20 mL of glacial acetic acid is added dropwise during a 5 minute period. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 18 hours. After this time the reaction mixture is diluted with 100 mL of water and then is made basic with 10% aqueous sodium hydroxide. The mixture is then extracted with three 75 mL portions of ethyl acetate. The combined extracts are washed with one 75 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 11.7 grams of 2,4-diamino-5-iodo-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1.0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+] 249.9715 (calculated C5H71N4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1, 0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+]249.9715 (calculated C5H7IN4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 2
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 3
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 4
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 5
5-Iodo-6-methylpyrimidine-2,4-diamine
Reactant of Route 6
5-Iodo-6-methylpyrimidine-2,4-diamine

Q & A

Q1: How does 5-Iodo-6-methylpyrimidine-2,4-diamine interact with TLR8 and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of 5-Iodo-6-methylpyrimidine-2,4-diamine to TLR8 hasn't been fully elucidated in the provided research [], the study demonstrates that this compound acts as a pure TLR8 agonist. [] This implies that it directly binds to TLR8, likely at the ligand-binding domain, similar to other known TLR8 agonists.

Q2: What insights does the structure-activity relationship (SAR) study provide about 5-Iodo-6-methylpyrimidine-2,4-diamine and its interaction with TLR8?

A2: The research emphasizes the importance of specific structural features in 5-Iodo-6-methylpyrimidine-2,4-diamine for its TLR8 agonistic activity. [] Here's a breakdown:

  • N(4)-butyl substituent: This structural element was found to be optimal for TLR8 activation. Replacing it led to decreased potency, suggesting its crucial role in binding or interaction with the receptor. []
  • 5-Iodo group: While essential for activity, substituting the iodine with other halogens (chloro, bromo, fluoro) resulted in reduced potency, indicating a specific interaction mediated by iodine. []
  • Introduction of bulk: Adding aromatic groups to the molecule negatively impacted potency, implying steric hindrance within the binding pocket of TLR8. []
  • 5-alkylamino derivatives: Exploring this modification, particularly 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, resulted in significantly enhanced potency, highlighting potential areas for further optimization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。